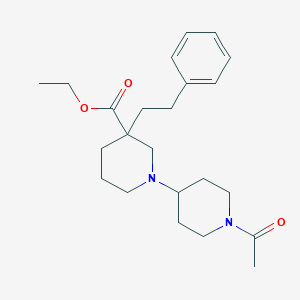![molecular formula C17H18N4O B6115618 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol](/img/structure/B6115618.png)
1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol, also known as PBP10, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, which make it a promising candidate for use in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol is not yet fully understood. However, research has shown that 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol has the ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and division.
Biochemical and Physiological Effects:
1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol has been found to have a variety of biochemical and physiological effects. Research has shown that 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol has the ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol has been found to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol in laboratory experiments is that it has been found to have a relatively low toxicity profile. This makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol is that it is still a relatively new compound, and more research is needed to fully understand its potential uses and limitations.
Orientations Futures
There are several future directions that could be explored in the study of 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol. One area of research that could be explored is the use of 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol in combination with other compounds to enhance its effectiveness. Additionally, more research is needed to fully understand the mechanism of action of 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol and its potential uses in the treatment of other diseases. Finally, more research is needed to determine the long-term safety and efficacy of 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol in laboratory experiments.
Méthodes De Synthèse
The synthesis of 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol involves a multi-step process that begins with the reaction of 5-bromopyrimidine with 3-bromoaniline. This reaction produces 3-(5-pyrimidinyl)aniline, which is then reacted with 3-chloro-1H-pyrazole in the presence of a base. The resulting product is then reacted with 2-butanol to yield the final product, 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol.
Applications De Recherche Scientifique
1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol has been studied for its potential use in a variety of scientific research applications. One area of research where 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol has shown promise is in the study of cancer. Research has shown that 1-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol has the ability to inhibit the growth of cancer cells, making it a potential candidate for use in cancer treatment.
Propriétés
IUPAC Name |
1-[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-2-16(22)11-21-7-6-17(20-21)14-5-3-4-13(8-14)15-9-18-12-19-10-15/h3-10,12,16,22H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWWJZRVVXFWJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=CC(=N1)C2=CC(=CC=C2)C3=CN=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-1-(6-methyl-2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6115548.png)
![1-(4-fluorobenzyl)-5-[(2-methyl-5-nitro-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6115554.png)


![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B6115580.png)
![1-(5-chloro-2-thienyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6115587.png)
![3-[2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B6115595.png)
![1-(2,3-difluorobenzyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6115607.png)
![4-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-2,6-piperazinedione](/img/structure/B6115614.png)
![4-methoxy-N-({1-[(4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6115625.png)
![[2-chloro-4-({2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-ethoxyphenoxy]acetic acid](/img/structure/B6115636.png)
![2-ethyl-5-[6-(3-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B6115646.png)
![2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6115658.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylspiro[2.5]octane-1-carboxamide](/img/structure/B6115664.png)